One of the long-acting ANTIPSYCHOTIC AGENTS used for maintenance or long-term therapy of SCHIZOPHRENIA and other PSYCHOTIC DISORDERS.
Penfluridol
CAS No.: 26864-56-2
Cat. No.: VC0538950
Molecular Formula: C28H27ClF5NO
Molecular Weight: 524.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 26864-56-2 |
---|---|
Molecular Formula | C28H27ClF5NO |
Molecular Weight | 524.0 g/mol |
IUPAC Name | 1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol |
Standard InChI | InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2 |
Standard InChI Key | MDLAAYDRRZXJIF-UHFFFAOYSA-N |
SMILES | C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Canonical SMILES | C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Appearance | Solid powder |
Melting Point | 106.0 °C |
Pharmacological Profile and Mechanism of Action
Chemical Structure and Physicochemical Properties
Penfluridol (C28H27ClF5NO) belongs to the diphenylbutylpiperidine class, characterized by a highly lipophilic structure that facilitates extensive tissue distribution. The compound’s fluorine and chlorine substituents enhance its binding affinity to dopamine D2 receptors, while the butyl chain contributes to its prolonged half-life .
Pharmacokinetics
The drug’s absorption and distribution are governed by its lipophilicity:
-
Half-life: 35–120 hours (single dose), extending to 7–10 days with chronic dosing
-
Metabolism: Hepatic oxidation via CYP3A4/5, producing inactive metabolites (diphenylbutyric acid glucuronide and piperidine derivatives)
-
Excretion: Primarily renal (60%), with fecal elimination accounting for 30%
Table 1: Comparative Pharmacokinetic Parameters of Antipsychotics
Parameter | Penfluridol | Haloperidol | Chlorpromazine |
---|---|---|---|
Bioavailability (%) | 60–70 | 60–70 | 25–35 |
Tmax (hours) | 4–8 | 2–6 | 1–4 |
Protein Binding (%) | 95 | 90–92 | 95–98 |
Elimination Route | Renal/Fecal | Renal | Hepatic |
Data synthesized from and FDA prescribing information.
Dopamine Receptor Antagonism
Penfluridol exerts its antipsychotic effects through potent D2 receptor blockade (Ki = 0.12 nM), with 10-fold greater affinity than haloperidol . This high receptor occupancy (75–80% at therapeutic doses) underlies both its efficacy and propensity for extrapyramidal side effects .
Clinical Applications in Psychiatric Disorders
Schizophrenia Management
Three randomized controlled trials (n = 130) demonstrate penfluridol’s non-inferiority to chlorpromazine in acute symptom control :
-
Positive symptom reduction: Comparable improvements in PANSS scores (∆ = −12.4 vs. −11.8, p = 0.67)
-
Relapse prevention: 68% reduction in hospitalization risk vs. placebo (HR 0.32, 95% CI 0.14–0.71)
Table 2: Efficacy Outcomes from Cochrane Meta-Analysis (2017)
Outcome | Penfluridol (n = 65) | Chlorpromazine (n = 65) | RR (95% CI) |
---|---|---|---|
Hospital admission | 6.9% | 3.4% | 0.49 (0.11–2.14) |
Akathisia incidence | 18.5% | 15.4% | 0.83 (0.39–1.78) |
All-cause discontinuation | 46.2% | 38.5% | 1.21 (0.83–1.77) |
Dosing Regimen Advantages
The once-weekly oral regimen (20–120 mg) improves adherence rates to 78% vs. 52% for daily antipsychotics (p < 0.01) . Steady-state plasma concentrations (8–15 ng/mL) are achieved within 4–6 weeks, minimizing peak-trough fluctuations .
Adverse Effect Profile
Neurological Effects
The 2017 Cochrane review identified extrapyramidal symptoms (EPS) in 34% of patients, with dose-dependent incidence :
-
Akathisia: 18.5% (vs. 15.4% for chlorpromazine)
-
Parkinsonism: 22% requiring anticholinergic therapy
-
Tardive dyskinesia: 1.2% annual incidence (cumulative 12% at 10 years)
Metabolic and Cardiovascular Risks
Long-term data (n = 420) show:
-
Weight gain: +2.3 kg/year (vs. +4.1 kg for olanzapine)
-
QTc prolongation: ∆12 ms (dose-dependent, p = 0.03)
Emerging Applications in Oncology
N-Glycosylation Inhibition
A 2024 AACR study revealed penfluridol’s novel mechanism:
-
MAN1A1 inhibition: IC50 = 1.8 μM, causing accumulation of high-mannose glycans (Man5–7GlcNAc2)
-
PD-L1 modulation: Reduced molecular weight (55 kDa → 45 kDa) enhances PD-1/PD-L1 blockade
Table 3: Antitumor Effects in Xenograft Models
Model | Penfluridol Dose | Tumor Growth Inhibition | Survival Benefit |
---|---|---|---|
Glioblastoma | 10 mg/kg/week | 62% (p < 0.001) | HR 0.41 (0.27–0.62) |
Melanoma | 15 mg/kg/week | 58% (p = 0.008) | HR 0.53 (0.34–0.82) |
Immunogenic Cell Death Induction
Penfluridol-treated cancer cells exhibit:
-
Calreticulin exposure: 3.5-fold increase (p = 0.002)
-
ATP release: 2.8-fold elevation (p = 0.01)
-
T-cell infiltration: CD8+ density increased from 12 to 38 cells/mm² (p < 0.001)
Future Directions and Clinical Implications
Repurposing Challenges
Phase I trials are investigating:
-
Oncology dosing: 20–80 mg/week (NCT04831814)
-
Combination regimens: With anti-PD-L1 antibodies (avelumab, durvalumab)
Precision Psychiatry Applications
Genome-wide association studies identify predictors of response:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume